molecular formula C20H18N6O5S2 B2567219 N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 534596-64-0

N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2567219
CAS RN: 534596-64-0
M. Wt: 486.52
InChI Key: OBJUQATWWHEXTK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6O5S2 and its molecular weight is 486.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives similar to the specified compound, such as those incorporating pyrazole and pyrimidine moieties, exhibit potential anticancer activities. For instance, compounds with pyrazole and pyrrolopyrimidine structures have shown effectiveness against cancer cell lines, with one study highlighting a particular compound's greater efficacy than the reference drug doxorubicin in antitumor activity (Alqasoumi et al., 2009). Another study focused on the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, revealing one compound's appreciable cancer cell growth inhibition against several cancer cell lines (Al-Sanea et al., 2020).

Antimicrobial and Antifungal Properties

Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial and antifungal potentials. A study synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety revealed promising antibacterial and antifungal activities, suggesting these derivatives' potential as antimicrobial agents (Darwish et al., 2014). Another research effort produced thienopyrimidine linked rhodanine derivatives, which showed significant antimicrobial potency against various bacterial and fungal strains (Kerru et al., 2019).

Drug Development and Pharmacological Evaluation

Studies in drug development have explored compounds with similarities to the specified compound, focusing on their potential as pharmacological agents. For instance, the development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent highlighted the importance of these compounds in developing new pharmaceuticals (Severina et al., 2021). Additionally, computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have been conducted for toxicity assessment, tumor inhibition, and other actions, indicating their broad pharmacological potential (Faheem, 2018).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-oxo-1-(4-sulfamoylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O5S2/c1-31-14-6-2-12(3-7-14)23-17(27)11-32-20-24-18-16(19(28)25-20)10-22-26(18)13-4-8-15(9-5-13)33(21,29)30/h2-10H,11H2,1H3,(H,23,27)(H2,21,29,30)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJUQATWWHEXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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